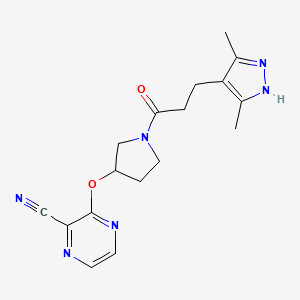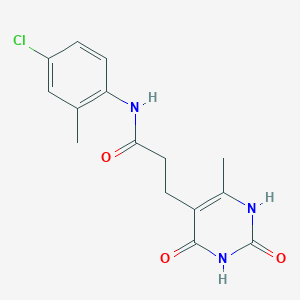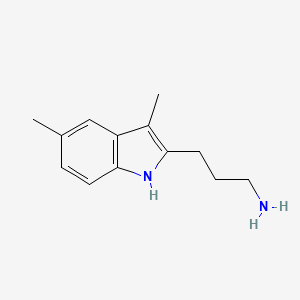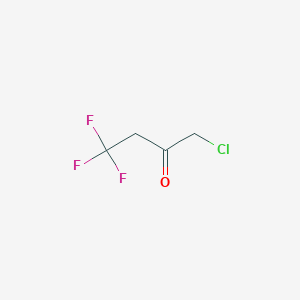![molecular formula C10H14ClNO B2410689 [3-(Azétidin-3-yl)phényl]méthanol ; chlorhydrate CAS No. 2503207-88-1](/img/structure/B2410689.png)
[3-(Azétidin-3-yl)phényl]méthanol ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride: is a chemical compound with the molecular formula C10H13NO·HCl. It is a hydrochloride salt form of [3-(Azetidin-3-yl)phenyl]methanol, which is characterized by the presence of an azetidine ring attached to a phenyl group with a methanol substituent. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Applications De Recherche Scientifique
[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Azetidin-3-yl)phenyl]methanol;hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative.
Introduction of the Methanol Group: The methanol group is added through a reduction reaction, typically using a reducing agent such as sodium borohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of [3-(Azetidin-3-yl)phenyl]methanol;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [3-(Azetidin-3-yl)phenyl]methanol;hydrochloride can undergo oxidation reactions, where the methanol group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly at the phenyl ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and catalysts such as palladium on carbon are commonly employed.
Major Products Formed
Oxidation: Formation of [3-(Azetidin-3-yl)phenyl]methanone.
Reduction: Formation of [3-(Azetidin-3-yl)phenyl]methanol derivatives.
Substitution: Formation of substituted [3-(Azetidin-3-yl)phenyl]methanol compounds.
Mécanisme D'action
The mechanism of action of [3-(Azetidin-3-yl)phenyl]methanol;hydrochloride involves its interaction with specific molecular targets. The azetidine ring and phenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(Pyrrolidin-3-yl)phenyl]methanol: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
[3-(Piperidin-3-yl)phenyl]methanol: Contains a piperidine ring, offering different chemical properties and reactivity.
[3-(Morpholin-3-yl)phenyl]methanol: Features a morpholine ring, which can influence its biological activity
Uniqueness
- The presence of the azetidine ring in [3-(Azetidin-3-yl)phenyl]methanol;hydrochloride provides unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
- Its specific combination of functional groups makes it a versatile compound for various synthetic and research applications .
Propriétés
IUPAC Name |
[3-(azetidin-3-yl)phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-7-8-2-1-3-9(4-8)10-5-11-6-10;/h1-4,10-12H,5-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJBSLIRFZKFPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC(=C2)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410606.png)

![2-[3-(4,5-Dichloroimidazol-1-yl)propyl]isoindole-1,3-dione](/img/structure/B2410612.png)
![2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2410613.png)
![1-(4-Chlorophenyl)-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2410614.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide](/img/structure/B2410616.png)



![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide](/img/structure/B2410621.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410622.png)
![N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2410623.png)
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2410624.png)
